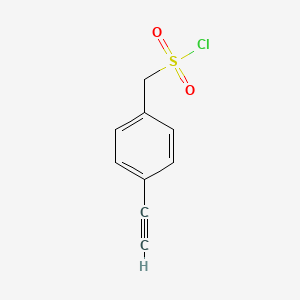
3-(Azidomethyl)-6-chloro-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azidomethyl)-6-chloro-2-methoxypyridine is a chemical compound that features a pyridine ring substituted with an azidomethyl group at the 3-position, a chlorine atom at the 6-position, and a methoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-6-chloro-2-methoxypyridine typically involves the introduction of the azidomethyl group onto a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a halomethylpyridine is treated with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azidomethyl)-6-chloro-2-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine.
Cycloaddition: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 3-(Aminomethyl)-6-chloro-2-methoxypyridine.
Cycloaddition: Triazole derivatives when reacted with alkynes.
Wissenschaftliche Forschungsanwendungen
3-(Azidomethyl)-6-chloro-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Azidomethyl)-6-chloro-2-methoxypyridine depends on its specific application. In bioorthogonal chemistry, the azido group reacts selectively with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition, forming stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it useful for labeling and tracking biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Azidomethyl)-6-chloro-2-methoxypyridine: Features an azidomethyl group, chlorine, and methoxy group on a pyridine ring.
3,3-Bis(azidomethyl)oxetane: Contains two azidomethyl groups on an oxetane ring.
3-Azidomethyl-3-methyloxetane: Contains an azidomethyl group and a methyl group on an oxetane ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential applications compared to other azidomethyl-substituted compounds. The presence of the chlorine and methoxy groups can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C7H7ClN4O |
|---|---|
Molekulargewicht |
198.61 g/mol |
IUPAC-Name |
3-(azidomethyl)-6-chloro-2-methoxypyridine |
InChI |
InChI=1S/C7H7ClN4O/c1-13-7-5(4-10-12-9)2-3-6(8)11-7/h2-3H,4H2,1H3 |
InChI-Schlüssel |
GCKNPNVRTDMHRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=N1)Cl)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



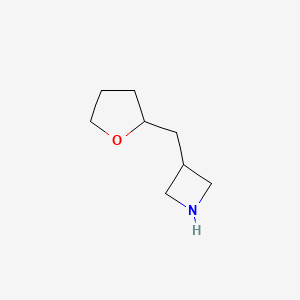
![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
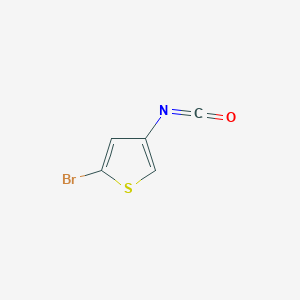
![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)

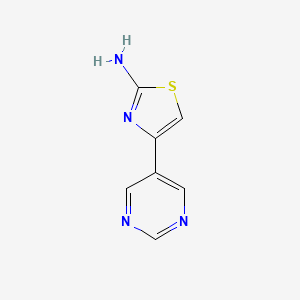

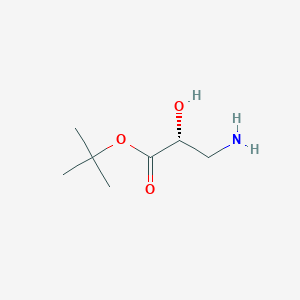
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)
![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)

